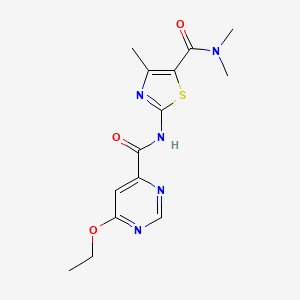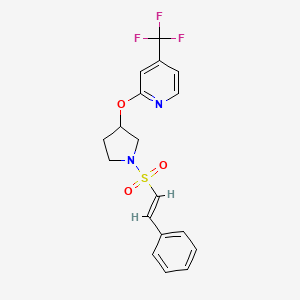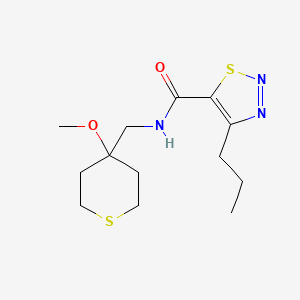
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or structural features. In the case of aromatic polyamides, direct polycondensation is a common method. For instance, polyamides have been synthesized from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane with various dicarboxylic acids, demonstrating the versatility of this approach in creating polymers with different properties . Similarly, the synthesis of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, a fragment of the antiosteoporosis drug Lasofoxifene, involves etherification and esterification, followed by nucleophilic substitution and Friedel-Crafts acylation . These methods highlight the intricate steps required to construct complex molecules with precision.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their physical and chemical properties. For example, the crystal structure of a synthesized compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, was determined to be orthorhombic with specific dihedral angles between the triazole ring and the benzene rings, which are essential for the compound's biological activity . This level of structural analysis is vital for understanding how molecules interact with their environment or biological targets.
Chemical Reactions Analysis
Chemical reactions are the foundation of synthesis in organic chemistry. The reactions used to create aromatic polyamides and related compounds often involve nucleophilic substitution, where an electron-rich nucleophile attacks an electron-deficient site, and condensation reactions, where two molecules combine with the loss of a small molecule such as water . These reactions are carefully chosen based on the desired properties of the final product, such as solubility, thermal stability, and mechanical strength.
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are directly influenced by their molecular structures. Aromatic polyamides derived from various monomers exhibit a range of inherent viscosities, solubility in organic solvents, glass-transition temperatures, and thermal stability, which are essential for their application in high-performance materials . For example, polyamides synthesized from 5-t-butyl isophthalic acid and isophthalic acid showed glass-transition temperatures of 217 and 185°C, respectively, indicating their suitability for different thermal environments . The fluorinated polyamides and polyimides discussed in the papers are notable for their high solubility, low coloration, and excellent film-forming properties, making them attractive for various industrial applications .
Aplicaciones Científicas De Investigación
Environmental Behavior and Applications
The research on 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide and related phenoxy compounds primarily focuses on their environmental behavior, including sorption to soil and aquatic toxicity, and their transformation in aquatic environments. These compounds are highly mobile in the environment due to their high solubility in water and weak adsorption to soil, making them readily transported to surface and groundwater. Monitoring studies indicate their presence in various aquatic ecosystems across Europe and other regions, with phenoxy acids like 2,4-D and MCPA being predominant. The degradation of these compounds in water involves hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. Advanced oxidation processes (AOPs) have been studied for their efficient removal from water, suggesting potential applications in environmental remediation and water treatment.
Analytical and Mechanistic Insights
Research also delves into the mechanistic aspects of the photochemical degradation of phenol and its halogenated derivatives in the aquatic environment. Understanding these mechanisms is crucial for assessing the environmental fate of these compounds and developing effective strategies for their removal from contaminated water sources. The direct aqueous phase environmental photochemistry of phenol and its simple halogenated derivatives, including photionization, photochemical aryl-halogen bond homolysis, and heterolysis, are critical pathways. These insights contribute to the broader knowledge required to address the environmental impact of such compounds and guide the development of novel, more environmentally friendly chemicals.
Potential for Further Research
The current research underscores the need for continued investigation into the environmental occurrence, fate, degradation mechanisms, and effective removal strategies for this compound and related compounds. Advanced analytical methods and mitigation strategies, particularly those focusing on environmentally benign processes, are essential for managing the environmental impact of these compounds. Further studies are encouraged to explore the intersection of environmental science, chemistry, and technology to develop sustainable solutions for the challenges posed by these and similar compounds.
- Sorption and environmental behavior of phenoxy herbicides: Werner, Garratt, & Pigott (2012).
- Photochemical degradation of phenol and its derivatives: Rayne, Forest, & Friesen (2009).
- Environmental occurrence and transformation of phenoxy acids: Muszyński, Brodowska, & Paszko (2019).
Propiedades
IUPAC Name |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c16-15(17,18)22-13-8-6-11(7-9-13)19-14(20)10-21-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWXZXVJTHUXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

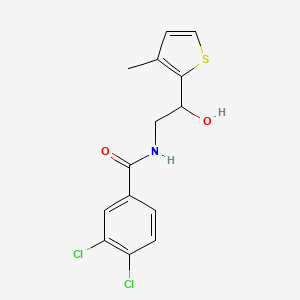
![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)
![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)
![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)
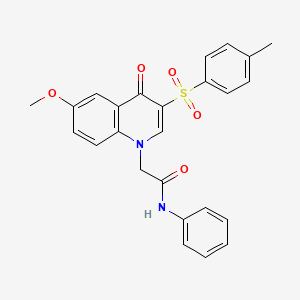
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)
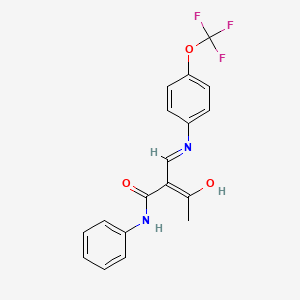
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)
![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
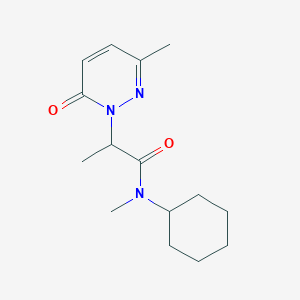
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)
